An In-Depth Technical Guide to 4-Chloroquinazoline-6,7-diol: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 4-Chloroquinazoline-6,7-diol: A Versatile Building Block in Modern Drug Discovery
Introduction: The Quinazoline Scaffold and the Strategic Importance of 4-Chloroquinazoline-6,7-diol
The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] Within this esteemed class of molecules, 4-Chloroquinazoline-6,7-diol emerges as a particularly valuable synthetic intermediate. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the highly reactive 4-chloro substituent, which is primed for nucleophilic aromatic substitution (SNAr), and the catechol moiety at the 6 and 7-positions, offering a handle for further derivatization or interaction with biological targets.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Chloroquinazoline-6,7-diol, with a focus on its utility for researchers and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. While comprehensive experimental data for 4-Chloroquinazoline-6,7-diol is not extensively reported in the literature, a profile can be constructed from supplier data and by analogy to closely related compounds.
Table 1: Physicochemical Properties of 4-Chloroquinazoline-6,7-diol
| Property | Value | Source |
| CAS Number | 1145671-36-8 | [5][6][7] |
| Molecular Formula | C₈H₅ClN₂O₂ | [5][6][7] |
| Molecular Weight | 196.59 g/mol | [6][8] |
| Appearance | Yellow to brown solid | [9] |
| Purity | Typically ≥97% | [6] |
| Storage | Room temperature or 2-8°C, under inert atmosphere | [6] |
| Topological Polar Surface Area | 66.2 Ų | [8] |
| XLogP3 | 1.8 | [8] |
Spectroscopic Characterization (Predicted and Inferred)
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¹H NMR: The spectrum would likely show two singlets in the aromatic region corresponding to the protons at the C5 and C8 positions of the quinazoline ring. Another singlet would be expected for the proton at the C2 position. The hydroxyl protons of the diol would appear as broad singlets, with their chemical shift being dependent on the solvent and concentration.
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¹³C NMR: The carbon spectrum would display signals for the eight unique carbon atoms of the quinazoline core. The carbons bearing the hydroxyl groups (C6 and C7) would be shifted downfield, and the carbon attached to the chlorine atom (C4) would also be readily identifiable.
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IR Spectroscopy: The infrared spectrum would be characterized by O-H stretching vibrations from the diol moiety, likely appearing as a broad band. Aromatic C-H and C=C/C=N stretching bands would also be prominent.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Synthesis of 4-Chloroquinazoline-6,7-diol: A Plausible Synthetic Approach
A specific, peer-reviewed synthesis of 4-Chloroquinazoline-6,7-diol is not prominently documented. However, a robust synthetic strategy can be devised based on well-established methodologies for the preparation of analogous quinazoline derivatives.[14] The most logical approach involves the initial construction of the corresponding quinazolin-4-one, followed by chlorination.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Chloroquinazoline-6,7-diol.
Step-by-Step Experimental Protocol (Hypothetical)
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Quinazolin-4-one Formation: The synthesis would likely commence from a suitably protected 4,5-dihydroxy-2-aminobenzoic acid derivative. A common method for forming the quinazolinone ring is through condensation with formamide or formamidine acetate at elevated temperatures.[14] The hydroxyl groups would need to be protected, for example, as methoxy or benzyloxy ethers, to prevent unwanted side reactions.
-
Chlorination: The resulting 6,7-dialkoxyquinazolin-4-one would then undergo chlorination to introduce the reactive chloro group at the 4-position. This is typically achieved by refluxing the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[14]
-
Deprotection: The final step would involve the deprotection of the hydroxyl groups. For instance, if methoxy groups are used as protecting groups, they can be cleaved using strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃) to yield the desired 4-Chloroquinazoline-6,7-diol.
Chemical Reactivity: A Tale of Two Functional Groups
The chemical reactivity of 4-Chloroquinazoline-6,7-diol is dominated by the interplay of its chloro and diol functionalities.
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This high reactivity makes it an excellent electrophilic partner for a wide range of nucleophiles, including amines, alcohols, and thiols.[15][16][17]
The reaction with amines to form 4-aminoquinazoline derivatives is particularly significant in medicinal chemistry, as the 4-anilinoquinazoline scaffold is a key feature of many kinase inhibitors.[4][18] The SNAr reaction at C4 is generally regioselective and proceeds under milder conditions compared to substitution at the C2 position.[17][19]
Caption: General mechanism of SNAr at the 4-position of the quinazoline ring.
Reactivity of the Catechol Moiety
The 6,7-diol (catechol) group offers additional opportunities for chemical modification.
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Alkylation/Acylation: The hydroxyl groups can be readily alkylated or acylated to form ethers and esters, respectively. This can be used to modulate the solubility and pharmacokinetic properties of the final compound.
-
Oxidation: Catechols can be oxidized to the corresponding ortho-quinones.[20] This transformation can be relevant in the context of biological activity, as quinones are known to be reactive species.
-
Cyclization Reactions: Catechols can participate in various cyclization reactions to form other heterocyclic systems, such as benzoxazoles.[21]
-
Metal Chelation: The vicinal diol arrangement allows for the chelation of metal ions, a property that can be exploited in various applications.
Applications in Drug Discovery and Development
The unique structural features of 4-Chloroquinazoline-6,7-diol make it a highly sought-after building block in the design and synthesis of novel therapeutic agents.
Kinase Inhibitors for Cancer Therapy
The quinazoline scaffold is central to the design of numerous kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[4][22][23] The 4-anilinoquinazoline moiety is a well-established pharmacophore that binds to the ATP-binding site of the EGFR kinase domain. A recent study has specifically highlighted the potential of '4-aminoquinazoline-6,7-diol' derivatives as enhanced EGFR inhibitors for lung cancer therapy.[24] The catechol group can form additional hydrogen bonds with the receptor, potentially increasing binding affinity and selectivity.
A Key Component in Proteolysis Targeting Chimeras (PROTACs)
The emergence of PROTACs as a novel therapeutic modality has opened up new avenues for the application of versatile chemical building blocks.[25][26][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two.
4-Chloroquinazoline-6,7-diol is an ideal starting material for the synthesis of the target protein-binding ligand. The 4-chloro group allows for the attachment of the linker, while the catechol moiety can be derivatized to interact with the target protein. One of the commercial suppliers of this compound explicitly lists it under "Protein Degrader Building Blocks," underscoring its relevance in this field.[6]
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